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Cat. No.: B075141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups

—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various

bioisosteric transformations, the substitution of a sulfone moiety with a sulfoximine has

emerged as a particularly fruitful strategy for enhancing the pharmacological properties of drug

candidates. This guide provides a comprehensive, data-driven comparison of sulfoximine and

sulfone bioisosteres, offering insights into their relative performance and the experimental

methodologies used for their evaluation.

Introduction to Sulfoximines and Sulfones
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms (R-

S(=O)₂-R'), is a common functional group in a multitude of marketed drugs due to its metabolic

stability and ability to act as a hydrogen bond acceptor.[1] However, its high polarity can

sometimes lead to poor solubility and limited ability for further structural modification.

The sulfoximine moiety, R-S(=O)(=NH)-R', is a close structural analog of the sulfone, where

one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change

introduces a range of beneficial properties. Sulfoximines are three-dimensional, chiral

structures that can act as both hydrogen bond donors (via the N-H) and acceptors (via the

oxygen and nitrogen atoms).[2][3] This added hydrogen bonding capability, along with their

generally increased polarity, can lead to improved aqueous solubility.[4][5] Furthermore, the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b075141?utm_src=pdf-interest
https://www.researchgate.net/publication/320116048_Identification_of_Atuveciclib_BAY_1143572_the_First_Highly_Selective_Clinical_PTEFbCDK9_Inhibitor_for_the_Treatment_of_Cancer
https://www.medchemexpress.com/BAY-1143572.html
https://www.medchemexpress.com/bay-958.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698704/
https://www.researchgate.net/figure/Chemical-structures-of-selective-CDK9-inhibitors-reported-by-Bayer-AG-BAY-958-19_fig2_360697491
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of

a compound's physicochemical and pharmacokinetic properties.[5]

This guide will delve into a case study of a Cyclin-Dependent Kinase 9 (CDK9) inhibitor

program from Bayer AG, which exemplifies the successful application of a sulfone-to-

sulfoximine bioisosteric switch. We will present a side-by-side comparison of a lead compound

featuring a sulfonamide (a close relative of the sulfone) and the optimized clinical candidate

bearing a sulfoximine.

Structural and Physicochemical Comparison
The fundamental structural difference between a sulfone and an NH-sulfoximine is the

replacement of one oxygen atom with an imino group. This introduces a chiral center at the

sulfur atom and provides a site for hydrogen bond donation.
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Figure 1. Structural comparison of sulfone and sulfoximine moieties.
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Data Presentation: A Case Study of CDK9 Inhibitors
The following tables summarize the quantitative data from the development of the selective

CDK9 inhibitor, atuveciclib (BAY 1143572), which features a sulfoximine moiety. The data is

compared with its sulfonamide lead compound, BAY-958, highlighting the impact of the

bioisosteric replacement.

Table 1: Comparative Physicochemical and In Vitro ADME Properties

Property BAY-958 (Sulfonamide) Atuveciclib (Sulfoximine)

Aqueous Solubility (pH 6.5) 11 mg/L 479 mg/L

Caco-2 Permeability (Papp

A→B)
22 nm/s 35 nm/s

Efflux Ratio 15 6

Blood/Plasma Partitioning

(Rat)
~3:1 ~1:1

Table 2: Comparative Biological Activity

Target
BAY-958 (Sulfonamide)
IC₅₀ [nM]

Atuveciclib (Sulfoximine)
IC₅₀ [nM]

CDK9/CycT1 11 13

CDK2/CycE 1078 1300

HeLa Cell Proliferation 1000 920

MOLM-13 Cell Proliferation 280 310

Table 3: Comparative In Vivo Pharmacokinetics in Rats
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Parameter BAY-958 (Sulfonamide) Atuveciclib (Sulfoximine)

Blood Clearance (CLb) 0.5 L/h/kg 1.1 L/h/kg

Volume of Distribution (Vss) 1.4 L/kg 1.0 L/kg

Half-life (t½) 0.7 h 0.6 h

Oral Bioavailability (F) 10% 54%

The data clearly demonstrates that the replacement of the sulfonamide with a sulfoximine in

this series led to a dramatic improvement in aqueous solubility and a significant increase in oral

bioavailability, while maintaining potent and selective inhibition of CDK9.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

sulfoximine and sulfone bioisosteres.

General Experimental Workflow for Bioisostere
Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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